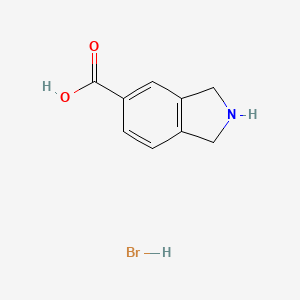

2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide

Description

2,3-Dihydro-1H-isoindole-5-carboxylic acid hydrobromide is a hydrobromide salt derivative of the isoindole scaffold, characterized by a partially saturated bicyclic structure with a carboxylic acid group at position 3. This compound is notable for its ionic nature due to the hydrobromide counterion, which enhances its aqueous solubility compared to non-salt forms.

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.BrH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVDLQQVRKUAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-25-7 | |

| Record name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with amines, followed by reduction and subsequent bromination to yield the hydrobromide salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

Oxidation: The major product is often the corresponding carboxylic acid derivative.

Reduction: The major product is typically the corresponding amine.

Substitution: The major product depends on the nucleophile used; for example, using sodium azide would yield the azide derivative.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance therapeutic efficacy, particularly in targeting neurological disorders and cancer treatments. Notably, isoindole derivatives have demonstrated a range of biological activities:

- Antiviral Activity : Research indicates that isoindole compounds exhibit antiviral properties, making them candidates for drug development against viral infections.

- Anticancer Properties : Studies have shown that derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored for treating chronic inflammatory diseases.

Biochemical Research

In biochemical contexts, 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide is utilized to study enzyme interactions and metabolic pathways. Its role includes:

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit heparanase, an enzyme involved in tumor metastasis. Understanding its binding affinity helps elucidate its mechanism of action .

- Metabolic Pathway Analysis : Researchers use this compound to explore complex biological processes, aiding in the identification of new therapeutic targets and drug mechanisms .

Material Science

The unique bicyclic structure of this compound also positions it as a candidate for material science applications:

- Polymer Synthesis : Investigations are underway into using this compound to create novel polymers with enhanced durability and flexibility compared to traditional materials .

- Nanomaterials : Its properties may be leveraged in the development of nanomaterials for various applications, including drug delivery systems.

Analytical Chemistry

In analytical chemistry, the compound is employed as a standard reference material in chromatographic techniques. This application is crucial for:

- Quality Control : It aids in the accurate quantification of related compounds during pharmaceutical manufacturing processes .

- Method Development : The compound's characteristics help refine analytical methods used in research laboratories.

Case Study 1: Anticancer Activity

A study evaluated the effects of isoindole derivatives on hepatocellular carcinoma (HCC) cells. The results indicated significant antiproliferative effects attributed to structural modifications that enhance interactions with tubulin, leading to effective inhibition of cell proliferation.

Case Study 2: Enzyme Interaction

Research focused on the inhibition of heparanase by this compound revealed that the compound binds effectively to the enzyme's active site, preventing it from cleaving heparan sulfate molecules. This inhibition could have implications for cancer treatment strategies targeting metastasis.

Data Table: Biological Activities of Isoindole Derivatives

Mechanism of Action

The mechanism by which 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrobromide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved can vary widely depending on the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Isoindole Derivatives

*Estimated based on the molecular weight of the free base (C₉H₉NO₂, 163.17 g/mol) + HBr (80.91 g/mol).

Key Observations:

Presence of Dioxo Groups: Most analogs, such as 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, feature 1,3-dioxo moieties, which increase electron deficiency and reactivity compared to the non-dioxo hydrobromide derivative .

Substituent Effects :

- Hydrophilic Modifications : The hydrobromide salt enhances water solubility, making it advantageous for biological applications. In contrast, lipophilic groups (e.g., cyclopentyl or methylphenyl in 2-(2,5-dimethylphenyl)-1,3-dioxo derivatives) improve membrane permeability .

- Functional Side Chains : Compounds like 2-(1-carboxy-2-(methylsulfanyl)ethyl)-1,3-dioxo derivatives introduce thioether and additional carboxylic acid groups, enabling metal chelation or covalent binding to biological targets .

Key Insights:

- Salt vs. Free Base: The hydrobromide form is typically synthesized to enhance stability and solubility, whereas non-ionic analogs (e.g., dioxo derivatives) are tailored for specific target interactions.

- Biological Relevance : Dioxo-containing analogs show broader pharmacological activity (e.g., enzyme inhibition, antioxidant effects), while the hydrobromide salt may serve as a precursor for prodrug development.

Biological Activity

Overview

2,3-Dihydro-1H-isoindole-5-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H10BrNO2. It is an isoindole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the cyclization of phthalic anhydride with amines, followed by reduction and bromination. This process can be optimized for yield and purity through controlled conditions in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found to inhibit the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A derivative of isoindole compounds demonstrated potent inhibition of cancer cell proliferation in vitro. Specifically, compounds related to 2,3-dihydro-1H-isoindole-5-carboxylic acid have shown promise in targeting specific cancer pathways, making them suitable candidates for further therapeutic development .

Enzyme Inhibition

One notable application of this compound is its role as an inhibitor of heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Research has shown that certain derivatives exhibit IC50 values ranging from 200 to 500 nM against heparanase, indicating strong selectivity over other enzymes like human beta-glucuronidase . This specificity enhances its potential as a therapeutic agent in oncology.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound's structure allows it to bind effectively to active sites on enzymes such as heparanase. This binding can inhibit enzyme activity, thereby disrupting pathways critical for tumor growth and metastasis.

- Cellular Uptake : The hydrobromide form may enhance solubility and cellular uptake, facilitating its action within biological systems.

Study on Heparanase Inhibition

A study published in PubMed highlighted the development of a class of small molecule heparanase inhibitors based on isoindole structures. Among these, derivatives of 2,3-dihydro-1H-isoindole-5-carboxylic acid showed significant inhibitory effects on heparanase with high selectivity against other glucuronidases. The study concluded that these compounds could serve as valuable tools in cancer research and drug development .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of various isoindole derivatives, including this compound. The results demonstrated effective inhibition against several pathogenic bacteria, supporting the compound's potential role in developing new antimicrobial therapies.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| 2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid | Antimicrobial | Not specified |

| Heparanase Inhibitor Derivative | Heparanase inhibition | 200 - 500 |

| Indole Derivative | Antiviral | 0.13 - 47.44 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.